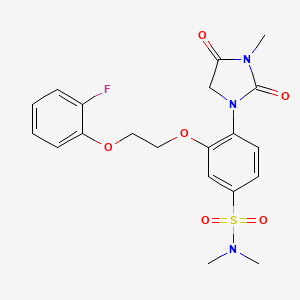![molecular formula C27H26F6N4O7 B12624011 2-[3-(2-Oxo-3-piperidin-4-ylbenzimidazol-1-yl)propyl]isoindole-1,3-dione;2,2,2-trifluoroacetic acid CAS No. 916851-37-1](/img/structure/B12624011.png)
2-[3-(2-Oxo-3-piperidin-4-ylbenzimidazol-1-yl)propyl]isoindole-1,3-dione;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-Oxo-3-piperidin-4-ylbenzimidazol-1-yl)propyl]isoindole-1,3-dione;2,2,2-trifluoroacetic acid is a complex organic compound that belongs to the class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Oxo-3-piperidin-4-ylbenzimidazol-1-yl)propyl]isoindole-1,3-dione typically involves multiple steps, including the formation of the isoindole-1,3-dione core and the benzimidazole ring. One common synthetic route involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindole-1,3-dione scaffold . The benzimidazole ring can be synthesized through the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The piperidine moiety is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Transition-metal-catalyzed reactions and organocatalytic methods are often employed to enhance the efficiency and selectivity of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(2-Oxo-3-piperidin-4-ylbenzimidazol-1-yl)propyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, especially for introducing the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like piperidine and bases such as sodium hydride (NaH) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[3-(2-Oxo-3-piperidin-4-ylbenzimidazol-1-yl)propyl]isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating diseases such as Parkinson’s and Alzheimer’s.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and polymer additives.
Mecanismo De Acción
The mechanism of action of 2-[3-(2-Oxo-3-piperidin-4-ylbenzimidazol-1-yl)propyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in drug discovery .
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core and exhibit similar reactivity and applications.
Benzimidazole derivatives: Compounds with the benzimidazole ring are known for their biological activity and are used in various therapeutic applications.
Piperidine derivatives: These compounds are important in medicinal chemistry for their pharmacological properties.
Uniqueness
What sets 2-[3-(2-Oxo-3-piperidin-4-ylbenzimidazol-1-yl)propyl]isoindole-1,3-dione apart is its unique combination of the isoindole-1,3-dione, benzimidazole, and piperidine moieties. This combination provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields .
Propiedades
Número CAS |
916851-37-1 |
|---|---|
Fórmula molecular |
C27H26F6N4O7 |
Peso molecular |
632.5 g/mol |
Nombre IUPAC |
2-[3-(2-oxo-3-piperidin-4-ylbenzimidazol-1-yl)propyl]isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H24N4O3.2C2HF3O2/c28-21-17-6-1-2-7-18(17)22(29)26(21)15-5-14-25-19-8-3-4-9-20(19)27(23(25)30)16-10-12-24-13-11-16;2*3-2(4,5)1(6)7/h1-4,6-9,16,24H,5,10-15H2;2*(H,6,7) |
Clave InChI |
CVPHWHYNFHSATI-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1N2C3=CC=CC=C3N(C2=O)CCCN4C(=O)C5=CC=CC=C5C4=O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


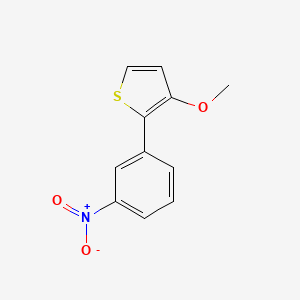
![5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime](/img/structure/B12623938.png)
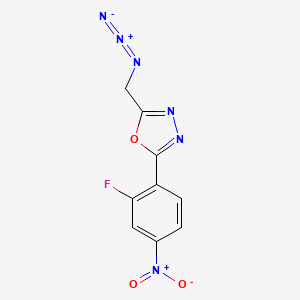
![3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile](/img/structure/B12623944.png)
![9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12623952.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12623954.png)
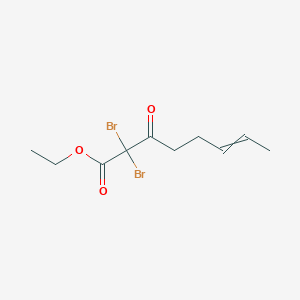
![4-Chloro-6-(3-chloropropoxy)-5-methoxypyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12623966.png)
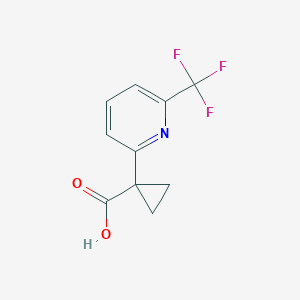
![4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12623985.png)
